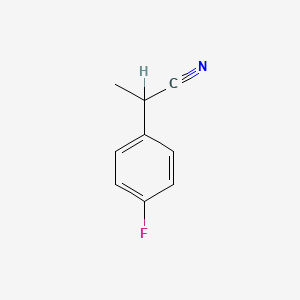

2-(4-Fluorophenyl)propanenitrile

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. numberanalytics.comresearchgate.netnih.gov This has led to a surge in the development of fluorinated compounds, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom. utdallas.edu

Role of Nitrile Functional Groups as Key Synthons

The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis. teachy.ainih.gov Its linear structure and the triple bond between carbon and nitrogen create a reactive site susceptible to a variety of chemical transformations. ebsco.com Nitriles can be readily converted into other important functional groups, such as amines, carboxylic acids, amides, and ketones, making them valuable intermediates in the construction of complex organic molecules. ebsco.comfiveable.me

The carbon atom of the nitrile group is electrophilic, making it a target for nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a coordinating atom. nih.gov This dual reactivity allows nitriles to participate in a wide range of reactions, including hydrolysis, reduction, and cycloadditions. nih.govfiveable.me Their ability to serve as "masked" carboxylic acids and their role in forming new carbon-carbon bonds further underscore their importance as key synthons in the synthetic chemist's toolbox. ebsco.comteachy.app

Overview of 2-(4-Fluorophenyl)propanenitrile as a Versatile Synthetic Intermediate

This compound combines the advantageous properties of both fluorinated compounds and nitriles into a single, versatile molecule. The presence of the 4-fluorophenyl group can enhance the biological activity and metabolic stability of its derivatives, while the propanenitrile moiety provides a reactive handle for further chemical modifications.

The synthesis of this compound itself can be achieved through several methods, often involving the reaction of a 4-fluorophenyl precursor with a source of the nitrile group. One common approach involves the reaction of 4-fluorophenylacetonitrile (B56358) with an alkylating agent. prepchem.com Another method may utilize 4-fluorobenzaldehyde (B137897) as a starting material. evitachem.com The development of efficient and stereoselective synthetic routes, including biocatalytic methods, continues to be an active area of research, aiming to provide enantiomerically pure forms of this important building block for specialized applications. utdallas.edunih.govnih.govnih.govresearchgate.netrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C9H8FN | 149.17 | Fluorophenyl group, Propanenitrile chain |

| 4-Fluorophenylacetonitrile | C8H6FN | 135.14 | Fluorophenyl group, Acetonitrile (B52724) chain |

| 2-(4-Chlorophenyl)propanenitrile | C9H8ClN | 165.62 | Chlorophenyl group, Propanenitrile chain |

| 2-(4-Bromophenyl)propanenitrile | C9H8BrN | 210.07 | Bromophenyl group, Propanenitrile chain |

| 2-(4-Methoxyphenyl)propanenitrile | C10H11NO | 161.20 | Methoxyphenyl group, Propanenitrile chain |

| 3-(4-Fluorophenyl)propanenitrile | C9H8FN | 149.16 | Fluorophenyl group at C3 of propanenitrile |

| 3-(4-Fluorophenyl)-2-propenenitrile | C9H6FN | 147.15 | Fluorophenyl group, Propenenitrile chain |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTHCYFZRSLQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966293 | |

| Record name | 2-(4-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51965-61-8 | |

| Record name | 4-Fluoro-α-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51965-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051965618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Fluorophenyl Propanenitrile and Its Analogues

Established Synthetic Routes

The synthesis of 2-(4-fluorophenyl)propanenitrile and its analogues can be achieved through several established organic chemistry reactions. These methods often involve multi-step sequences to construct the desired propanenitrile scaffold and introduce the specific substituents.

Multi-Step Organic Transformations for the Propanenitrile Scaffold

The creation of the propanenitrile backbone is a fundamental aspect of synthesizing this compound. Organic synthesis provides a variety of multi-step pathways to construct complex molecules from simpler starting materials. libretexts.orgyoutube.com These sequences often involve the formation of new carbon-carbon bonds, which is a crucial step in extending the carbon chain. cognitoedu.org The design of such a synthesis requires a careful, analytical approach, often employing retrosynthesis, which involves working backward from the target molecule to simpler, commercially available precursors. libretexts.org

A common strategy involves the use of functional group reaction maps to navigate the various transformations possible for a given class of compounds. libretexts.org For instance, a synthesis might start with a simple alkane, which is then functionalized to introduce a leaving group. This can be followed by a substitution reaction to introduce the nitrile group, thereby extending the carbon chain. libretexts.org The specific reagents and reaction conditions are chosen to ensure the desired stereochemistry and to minimize side reactions. libretexts.orgyoutube.com

| Starting Material | Key Transformations | Product | Reference |

| Alkane | Halogenation, Elimination, Hydroboration-oxidation | Alcohol | libretexts.org |

| Acetylene | Acetylide SN2 reaction | 1-Butanol | libretexts.org |

| 3-Hexyne | Reduction, Hydroxylation | meso-3,4-Hexanediol | libretexts.org |

Approaches Utilizing 4-Fluorobenzaldehyde (B137897) and Related Precursors

A prominent method for the synthesis of nitriles involves the use of aldehydes as starting materials. chemguide.co.uklibretexts.orgnih.gov Specifically, 4-fluorobenzaldehyde can serve as a key precursor for this compound. One common approach is the conversion of the aldehyde to an aldoxime, followed by dehydration to yield the nitrile. nih.gov This dehydration step can be achieved using various reagents, such as acetic anhydride (B1165640) or thionyl chloride, though these methods can sometimes require harsh conditions. nih.gov

A milder alternative involves the use of O-phenylhydroxylamine hydrochloride in an aqueous solution, which can efficiently transform aldehydes into nitriles. nih.gov This method has been shown to be effective for a range of aromatic aldehydes, providing good to excellent yields. nih.gov

Another strategy starting from 4-fluorobenzaldehyde is the Knoevenagel condensation. This reaction, when performed with a suitable nitrile-containing compound in the presence of a secondary amine, can lead to the formation of α-arylidenenitriles. mdpi.com The reaction mechanism is thought to involve the initial condensation followed by an aromatic nucleophilic substitution. mdpi.com

Furthermore, 4-fluorobenzaldehyde can be produced through various methods, including the oxidation of 4-fluorotoluene (B1294773) or the carbonylation of fluorobenzene (B45895) in the presence of a strong Lewis acid and a hydrogen halide. google.comgoogle.com

| Precursor | Reagents | Product | Yield | Reference |

| 4-Hydroxy-3-methoxybenzaldehyde | O-phenylhydroxylamine hydrochloride | 4-Hydroxy-3-methoxybenzonitrile | 99% | nih.gov |

| 4-Fluorobenzaldehyde | Malononitrile, Acetylacetone, Lipase | Polyfunctionalized 4H-pyran | 94% | rsc.org |

| 4-Fluorobenzaldehyde | β-Ketonitrile, Secondary cyclic amine | α-Arylidenenitrile | - | mdpi.com |

Synthesis from 2-(4-Fluorophenyl)ethanamine Derivatives

The conversion of primary amines to nitriles presents another synthetic route. nih.gov This transformation can be achieved through an oxidant-free, acceptorless dehydrogenation process catalyzed by a ruthenium complex. nih.gov This method is chemoselective for the dehydrogenation of primary amines containing a -CH2NH2 group. nih.gov

While direct conversion of 2-(4-fluorophenyl)ethanamine to this compound via this catalytic method is a plausible route, other transformations involving phenethylamines are also known. For instance, some alcohols can be converted to amides by treatment with nitriles and acids, which can then be further processed. youtube.com

Preparation via Halogenation and Subsequent Nitrile Formation

A widely used method for preparing nitriles is through the nucleophilic substitution of alkyl halides with cyanide salts like sodium or potassium cyanide. chemguide.co.uklibretexts.orgmu-varna.bgchemistrysteps.com This SN2 reaction is typically carried out by heating the alkyl halide under reflux with a solution of the cyanide salt in ethanol. chemguide.co.uklibretexts.orgmu-varna.bg The halogen atom is replaced by a nitrile group, effectively increasing the carbon chain length by one. cognitoedu.orglibretexts.org

For the synthesis of this compound, a suitable precursor would be a 1-halo-2-(4-fluorophenyl)ethane. The halogenation of primary alcohols offers a route to such precursors. organic-chemistry.org For example, a combination of a tetraethylammonium (B1195904) halide and [Et2NSF2]BF4 can efficiently chlorinate or brominate primary alcohols. organic-chemistry.org

The synthesis of the related compound, 3-(3-fluorophenyl)propanenitrile, has been reported via the reaction of 3-fluorophenethyl bromide with sodium cyanide in dimethylformamide, yielding the product in 87% yield. chemicalbook.com A similar approach could be envisioned for the 4-fluoro isomer.

| Starting Material | Reagents | Product | Mechanism | Reference |

| Halogenoalkane | Sodium or Potassium Cyanide in Ethanol | Nitrile | SN2 Substitution | chemguide.co.uklibretexts.orgmu-varna.bg |

| Primary Alcohol | Tetraethylammonium Halide, [Et2NSF2]BF4 | Alkyl Halide | - | organic-chemistry.org |

| 3-Fluorophenethyl Bromide | Sodium Cyanide in DMF | 3-(3-Fluorophenyl)propanenitrile | Nucleophilic Substitution | chemicalbook.com |

Advanced and Sustainable Synthetic Protocols

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This includes the use of catalytic systems to promote reactions with high selectivity and yield under mild conditions.

Catalytic Strategies for Carbon-Carbon Bond Formation

Catalytic methods for the formation of carbon-carbon bonds are of significant importance in the synthesis of nitriles. rsc.orgorganic-chemistry.org These strategies often offer advantages in terms of efficiency, selectivity, and sustainability.

One approach involves the metal-free coupling of nitrile imines with aryl boronic acids, which allows for the rapid and facile synthesis of a variety of hydrazone derivatives through the formation of a carbon-carbon bond. rsc.org

Another catalytic strategy is the dehydration of primary amides to nitriles using silanes in the presence of a catalytic amount of fluoride (B91410). acs.org This method is notable for its mild reaction conditions, high selectivity, and broad substrate scope, providing good to excellent yields for various aromatic and aliphatic amides. acs.org

Furthermore, cobalt-catalyzed reductive coupling reactions of alkyl halides with alkenes bearing electron-withdrawing groups have been shown to be an efficient method for Michael-type additions, which can be a key step in building the carbon skeleton of nitrile-containing molecules. organic-chemistry.org Photocatalytic conditions have also been developed to generate radicals from benzyl (B1604629) halides for use in Giese coupling reactions with electron-deficient alkenes. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Dehydration of Amides | Silanes, Catalytic Fluoride | Mild conditions, high selectivity, broad scope | acs.org |

| Coupling of Nitrile Imines and Boronic Acids | - (Metal-free) | Rapid, facile, forms C-C bond | rsc.org |

| Reductive Coupling | Cobalt catalyst, Zinc powder | High yields for Michael-type additions | organic-chemistry.org |

| Giese Coupling | Photocatalyst | Generates radicals from benzyl halides | organic-chemistry.org |

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation of aryl halides stands as a powerful and versatile method for the synthesis of aryl nitriles. This approach involves the cross-coupling of an aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The use of palladacycle catalysts has been shown to be particularly effective, allowing for low catalyst loadings, rapid reaction times, and a broad substrate scope that includes various heteroaryl chlorides and bromides. nih.gov A key advantage of this methodology is the ability to utilize less toxic cyanide sources, such as K₄[Fe(CN)₆]·3H₂O. nih.gov The reaction conditions are generally mild, and the use of specific ligands, such as 2-(di-t-butylphosphino)-1,1'-binaphthyl, can lead to excellent yields for both electron-rich and electron-deficient aryl chlorides. arkat-usa.org

Table 1: Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate Scope | Key Advantages |

| Palladacycle catalysts | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl chlorides and bromides | Low catalyst loadings, fast reactions, wide scope. nih.gov |

| Palladium acetate (B1210297) / 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | Aryl chlorides and bromides, heteroaryl chlorides | Excellent yields for diverse substrates. arkat-usa.org |

Copper-Catalyzed Cyanoarylation of Alkenes

Copper-catalyzed reactions have emerged as a valuable tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of nitrile synthesis, copper(I)-catalyzed intermolecular cyanoarylation of alkenes provides a direct route to α-alkylated arylacetonitriles. rsc.org This method employs a diaryliodonium salt as the arylating agent and a cyanide source, proceeding under base- and oxidant-free conditions. rsc.org The reaction demonstrates good to excellent yields for a variety of α-alkylated arylacetonitriles. rsc.org Furthermore, copper catalysis has been successfully applied to the cyanomethylation of imines and α,β-alkenes using acetonitrile (B52724) and its derivatives, offering an efficient pathway to arylacrylonitriles and β,γ-unsaturated nitriles. nih.govrsc.org This approach is notable for its use of an inexpensive and readily available copper catalyst and its tolerance of a wide range of functional groups. nih.govrsc.org

Tris(pentafluorophenyl)borane-Catalyzed Cyanoalkylation

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has proven to be a highly effective Lewis acid catalyst for a variety of organic transformations, including the synthesis of nitriles. acs.orgnih.govorganic-chemistry.org This catalyst facilitates the formal C3 cyanoalkylation of indoles with cyanohydrins, providing access to indole-3-acetonitrile (B3204565) derivatives. acs.orgnih.gov A significant advantage of this method is the dual role of cyanohydrins, which act as a source of both HCN and a carbonyl compound, with water being the only byproduct, highlighting its atom economy. acs.org The reaction proceeds through the unique Lewis acidic activation of the cyanohydrin by the borane (B79455) catalyst. nih.gov This methodology has been successfully applied to a range of indoles and cyanohydrins, demonstrating its synthetic utility. acs.org

Asymmetric Catalysis in the Synthesis of Chiral Propanenitrile Derivatives

The development of asymmetric catalytic methods is crucial for the synthesis of enantiomerically pure compounds, which are of significant importance in the pharmaceutical industry. youtube.comyoutube.com Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. youtube.comyoutube.com In the context of propanenitrile synthesis, copper-catalyzed asymmetric cyanation of alkenes has been developed to produce enantioenriched alkyl nitriles. nih.gov This radical relay strategy allows for the enantioselective trapping of a carbon-centered radical by a chiral copper-cyanide complex. nih.gov Furthermore, enantioselective copper-catalyzed cyanation of propargylic C-H bonds has been established, providing access to chiral allenyl nitriles with excellent enantioselectivities. researchgate.net These methods often employ novel chiral ligands to induce high levels of stereocontrol. researchgate.net The field of asymmetric catalysis is continually evolving, with ongoing research focused on the development of new and more efficient chiral catalysts and catalytic systems. frontiersin.orgnih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has gained significant traction as a powerful tool for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.gov The application of continuous flow techniques to the synthesis of fluorinated compounds, including intermediates like this compound, has been explored. rsc.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. google.com For instance, the synthesis of fluorinated pyrazoles, which are important building blocks, has been successfully demonstrated in a continuous flow setup. google.com The integration of in-line analytical techniques, such as NMR, with continuous flow systems enables real-time reaction monitoring and optimization. rsc.org This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. nih.gov

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Several one-pot methods have been developed for the synthesis of nitrile-containing compounds. For example, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been reported, involving the in situ generation of nitrile imines followed by a cascade of reactions. nih.gov Similarly, a two-step, one-pot synthesis of 5-(4-fluorophenyl)-1H-benzo[e] rsc.orgacs.orgdiazepin-2(3H)-one has been demonstrated. researchgate.net The Schmidt reaction of aldehydes with sodium azide (B81097) in the presence of a Brønsted acid provides a direct one-pot conversion to nitriles, avoiding the formation of common side products. organic-chemistry.org These approaches streamline synthetic procedures and are highly desirable in both academic and industrial settings. scholaris.cacdnsciencepub.commdpi.com

Optimization of Reaction Conditions and Yields

The primary route to this compound involves the deprotonation of 4-fluorophenylacetonitrile (B56358) at the α-carbon, followed by nucleophilic attack on an ethylating agent. Phase-transfer catalysis (PTC) has emerged as a highly effective method for this transformation, offering improved yields, milder reaction conditions, and enhanced selectivity compared to traditional methods. crdeepjournal.orgacsgcipr.org The optimization of this reaction is a multifactorial process, with the choice of catalyst, base, solvent, temperature, and reaction time all playing critical roles.

The selection of the phase-transfer catalyst is paramount. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are frequently employed. researchgate.net The structure of the catalyst, particularly the length of the alkyl chains, influences its lipophilicity and, consequently, its efficiency in transferring the anionic intermediate between the aqueous and organic phases. acsgcipr.org

The choice of base and solvent system is also critical. Strong bases like sodium hydroxide (B78521) or potassium carbonate are typically used to generate the carbanion of 4-fluorophenylacetonitrile. researchgate.net The reaction can be performed in a biphasic system (e.g., toluene/water) or even under solvent-free conditions, which can offer environmental and economic advantages. researchgate.net The concentration of the base and the reaction temperature directly impact the rate of reaction and the formation of by-products.

A significant challenge in this synthesis is the prevention of dialkylation, where a second ethyl group is added to the product. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

Below are tables summarizing the optimization of reaction conditions for the synthesis of related 2-arylpropanenitriles, which provide a strong indication of the parameters that would be optimized for this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylpropanenitrile via Phase-Transfer Catalysis

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TBAB (5) | 50% NaOH | Toluene/H₂O | 60 | 4 | 85 |

| 2 | TBAB (5) | K₂CO₃ (solid) | Toluene | 80 | 8 | 78 |

| 3 | Aliquat 336 (5) | 50% NaOH | Toluene/H₂O | 60 | 4 | 88 |

| 4 | TBAB (5) | 50% NaOH | Neat | 70 | 6 | 92 |

This table is a representative example based on general findings in phase-transfer catalysis for analogous reactions and does not represent a specific experimental study on this compound.

Table 2: Influence of Solvent on the Alkylation of Phenylacetonitrile

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Toluene | 2.4 | 85 |

| 2 | Acetonitrile | 37.5 | 75 |

| 3 | Dichloromethane (B109758) | 9.1 | 80 |

| 4 | No Solvent | - | 92 |

This table illustrates the general trend of solvent effects on similar alkylation reactions and is for illustrative purposes.

Process Chemistry Considerations for Scalability

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that fall under the purview of process chemistry. The primary goals are to ensure safety, cost-effectiveness, and consistency of product quality on a large scale.

One of the main considerations is heat management . The alkylation reaction is typically exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety hazard and promoting the formation of undesirable by-products. Pilot plant synthesis of similar compounds often requires careful control of reaction temperature through jacketed reactors and controlled addition of reagents. researchgate.net

Reagent addition and mixing are also critical. In a large reactor, ensuring homogenous mixing of the immiscible aqueous and organic phases in a PTC system is crucial for achieving consistent reaction rates and yields. The rate of addition of the ethylating agent must be carefully controlled to maintain the optimal reaction temperature and minimize localized high concentrations that could lead to side reactions.

Purification of the final product on an industrial scale requires methods that are both efficient and economical. While laboratory-scale purification might involve column chromatography, this is often not feasible for large quantities. Industrial purification of similar liquid organic compounds typically involves techniques such as fractional distillation under reduced pressure to separate the product from unreacted starting materials, the catalyst, and any by-products. google.com For solid products, crystallization is a common and effective purification method. The choice of solvent for crystallization is critical to ensure high recovery of the pure product.

By-product control and waste management are also significant concerns in industrial synthesis. The formation of the dialkylated by-product, 2,2-di(4-fluorophenyl)propanenitrile, is a primary concern. Process optimization aims to minimize its formation. The aqueous waste stream containing the inorganic base and catalyst residues must be treated before disposal to comply with environmental regulations. Recycling of the phase-transfer catalyst is an attractive option to improve the process's greenness and cost-effectiveness, though this can be challenging due to potential catalyst degradation. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl Propanenitrile

Transformations Involving the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that participates in a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group in 2-(4-Fluorophenyl)propanenitrile to a primary amine, 2-(4-fluorophenyl)propan-1-amine, is a synthetically important transformation. This can be achieved using several reducing agents, with the choice of reagent often influencing the reaction conditions and yield.

Common methods for the reduction of nitriles to primary amines include catalytic hydrogenation and the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, it is noteworthy that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own, though its reactivity can be enhanced with transition metal catalysts like cobalt chloride. uchicago.edu Catalytic hydrogenation using hydrogen gas (H₂) with catalysts such as palladium, platinum, or nickel is another effective method. acs.org The presence of an electron-withdrawing group on the aromatic ring, such as the fluorine atom in this compound, can facilitate the reduction.

| Reagent/Catalyst | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Typically in an ether solvent like diethyl ether or THF, followed by an acidic workup. uchicago.eduacs.org |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine | Requires elevated temperature and pressure. acs.org |

| Sodium Borohydride (NaBH₄) with Cobalt(II) chloride (CoCl₂) | Primary Amine | Can be used as an alternative to LiAlH₄. uchicago.edu |

| Diisopropylaminoborane/LiBH₄ (cat.) | Primary Amine | Effective for a variety of aliphatic and aromatic nitriles. |

Hydrolysis and Related Conversions

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 2-(4-fluorophenyl)propanoic acid, under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction proceeds through an amide intermediate, 2-(4-fluorophenyl)propanamide. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid (HCl) and heat, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com A nucleophilic attack by water leads to the formation of a protonated amide, which upon deprotonation gives the amide intermediate. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, for instance, with sodium hydroxide (B78521) (NaOH) solution and heat, the hydroxide ion acts as a nucleophile and attacks the nitrile carbon. chemistrysteps.comnumberanalytics.com This is followed by protonation to form an imidic acid, which tautomerizes to the amide intermediate. chemistrysteps.com Continued hydrolysis of the amide in the basic medium results in the formation of a carboxylate salt. chemguide.co.uknumberanalytics.com Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. chemguide.co.uk The presence of electron-withdrawing groups on the aromatic ring can accelerate base-catalyzed hydrolysis. numberanalytics.com

| Conditions | Intermediate | Final Product |

| Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 2-(4-Fluorophenyl)propanamide | 2-(4-Fluorophenyl)propanoic Acid |

| Aqueous Base (e.g., NaOH, KOH), Heat | 2-(4-Fluorophenyl)propanamide | Sodium 2-(4-fluorophenyl)propanoate |

Cycloaddition Reactions (e.g., forming heterocycles)

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, leading to the formation of various heterocyclic compounds. These reactions are valuable for constructing complex molecular architectures.

[4+2] Cycloadditions (Diels-Alder Type Reactions): While nitriles are generally unreactive dienophiles, intramolecular Diels-Alder reactions involving nitrile groups have been reported, particularly when the reaction is facilitated by entropic advantages. nih.govacs.orgmit.edu The presence of an electron-withdrawing group on the dienophile can accelerate the Diels-Alder reaction. masterorganicchemistry.com For instance, nitriles can react with 1,3-dienes to form pyridines, a reaction that can be catalyzed by nickel complexes. acs.org

[3+2] Cycloadditions: Nitriles can also undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. uchicago.edu For example, nitrile oxides, which can be generated in situ, react with nitriles in the presence of a base to yield 1,2,4-oxadiazoles. researchgate.netthieme-connect.com Similarly, nitrile ylides can react with nitriles in a [3+2] fashion to produce substituted imidazoles. Other 1,3-dipoles like azides can also participate in such reactions to form tetrazoles. researchgate.net Photoinduced [3+2] cycloadditions between carbenes and nitriles have also been developed for the synthesis of oxazoles. chemistryviews.org

| Reaction Type | Reactant with Nitrile | Resulting Heterocycle |

| [4+2] Cycloaddition | 1,3-Diene | Pyridine |

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole |

| [3+2] Cycloaddition | Nitrile Ylide | Imidazole (B134444) |

| [3+2] Cycloaddition | Azide (B81097) | Tetrazole |

| [3+2] Cycloaddition | Carbene (photoinduced) | Oxazole |

Reactions of the Fluorophenyl Moiety

The fluorophenyl group of this compound can undergo substitution reactions, with the nature of the reaction being dictated by the attacking species (nucleophile or electrophile).

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNA_r), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom can act as a leaving group, and the propanenitrile group, being electron-withdrawing, activates the ring for nucleophilic attack, particularly at the para position where the fluorine is located.

The mechanism involves the addition of the nucleophile to the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing propanenitrile group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. stackexchange.com Interestingly, in SNAr reactions, fluoride is a better leaving group than other halogens (F > Cl > Br > I). libretexts.org This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the carbon atom more electrophilic. stackexchange.comyoutube.com

| Nucleophile | Product |

| Hydroxide (OH⁻) | 2-(4-Hydroxyphenyl)propanenitrile |

| Alkoxide (RO⁻) | 2-(4-Alkoxyphenyl)propanenitrile |

| Amine (R₂NH) | 2-(4-Aminophenyl)propanenitrile |

| Cyanide (CN⁻) | 2-(4-Cyanophenyl)propanenitrile |

Electrophilic Aromatic Substitution on Substituted Fluorophenyl Rings

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In this compound, there are two substituents to consider: the fluorine atom and the 2-propylnitrile group.

Fluorine: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during attack at these positions. vaia.comcsbsju.edu

2-Propylnitrile group: The cyano group is strongly electron-withdrawing and is a meta-director. organicchemistrytutor.com

The outcome of an electrophilic substitution on this compound will depend on the interplay of these two directing effects. The fluorine directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the 2-propylnitrile group directs to the meta position (positions 3 and 5). In this case, both groups direct the incoming electrophile to the same positions, thus reinforcing the substitution at the 3 and 5 positions.

| Substituent | Directing Effect | Activating/Deactivating |

| -F | Ortho, Para | Deactivating |

| -CH(CH₃)CN | Meta | Deactivating |

Reactivity at the Propanenitrile Backbone

The propanenitrile backbone of the molecule is the primary site of its characteristic reactivity. The alpha-carbon, situated between the 4-fluorophenyl ring and the cyano group, is particularly activated, making it a focal point for carbanion formation and subsequent functionalization.

Alpha-Carbon Alkylation and Related Carbanion Chemistry

The hydrogen atom on the carbon alpha to the nitrile group in this compound is acidic due to the powerful electron-withdrawing nature of the cyano group (–C≡N) and the resonance-stabilizing effect of the adjacent phenyl ring. This allows for deprotonation by a strong, non-nucleophilic base to form a resonance-stabilized carbanion. siue.eduinflibnet.ac.in This carbanion is a potent nucleophile and is central to the synthetic utility of the compound. inflibnet.ac.in

The stability of this carbanion intermediate is enhanced by several factors:

Inductive Effect: The electronegative nitrogen atom in the cyano group pulls electron density away from the alpha-carbon. siue.edu

Hybridization: The negative charge resides in an sp3 orbital, but it is adjacent to an sp-hybridized carbon of the nitrile, which increases its stability compared to a simple alkyl carbanion. inflibnet.ac.instackexchange.com

Resonance: The lone pair of the carbanion can delocalize into both the cyano group and the aromatic π-system of the 4-fluorophenyl ring, spreading the negative charge over multiple atoms and significantly increasing its stability. inflibnet.ac.in

A primary reaction exploiting this carbanion is alpha-alkylation. Treatment with a strong base, such as Lithium Diisopropylamide (LDA), quantitatively generates the carbanion. libretexts.orglibretexts.org Subsequent reaction with an electrophilic alkyl halide proceeds via an SN2 mechanism to form a new carbon-carbon bond at the alpha-position. youtube.comyoutube.com The choice of base and reaction conditions is critical; sterically hindered bases like LDA are often used at low temperatures (-78 °C) to ensure complete and clean formation of the nucleophile before the alkylating agent is introduced. libretexts.orgyoutube.com

Interactive Table: Reagents for Alpha-Alkylation of this compound

| Role | Reagent Class | Specific Examples | Purpose |

| Base | Lithium Amides | Lithium Diisopropylamide (LDA) libretexts.org | To deprotonate the alpha-carbon, forming the carbanion. |

| Metal Hydrides | Sodium Hydride (NaH) youtube.com | An alternative strong base for carbanion formation. | |

| Alkylating Agent | Alkyl Halides | Iodomethane, Bromoethane, Benzyl (B1604629) Bromide | To provide the alkyl group that is attacked by the carbanion nucleophile. |

| Alkyl Tosylates | Methyl Tosylate | An alternative electrophile with a good leaving group. | |

| Solvent | Ethers | Tetrahydrofuran (THF) | A common polar aprotic solvent that solvates the lithium cation. |

Azidocyanation Reactions

While direct azidocyanation across a double bond is a known transformation for alkenes, the functionalization of this compound involves reaction at its saturated backbone. The introduction of an azide group at the alpha-position can be achieved by reacting the corresponding carbanion with an electrophilic azide source. A suitable reagent for this transformation is tosyl azide (TsN₃). The nucleophilic carbanion attacks the terminal nitrogen of the azide, leading to the formation of an α-azido nitrile and displacement of the tosyl group.

Although mechanistically distinct, related research into the electrochemical azidocyanation of alkene-containing cyanohydrins highlights modern methods for creating 1,2-azidonitriles. In these systems, an azide radical is generated and adds to the alkene, which is followed by a 1,4-nitrile migration. This showcases the nitrile group's ability to participate in complex radical cyclization and rearrangement cascades.

Halogenation of the Aliphatic Chain

The activated alpha-position of this compound is also susceptible to electrophilic halogenation. Similar to alkylation, the reaction proceeds through the formation of the alpha-carbanion intermediate. This nucleophile can then react with various electrophilic halogenating agents to install a halogen atom (Cl, Br, or I) at the alpha-carbon.

Common reagents for this transformation include N-halosuccinimides (such as N-bromosuccinimide, NBS, or N-chlorosuccinimide, NCS) or molecular halogens like iodine (I₂). The reaction provides a direct route to α-halogenated nitriles, which are valuable precursors for further synthetic modifications. For example, electrophilic bromination using NBS would proceed by the attack of the carbanion on the bromine atom of NBS. youtube.com

Mechanistic Studies of Key Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods. Studies often focus on identifying transient intermediates, such as radicals or organometallic species, and mapping their role within a reaction pathway.

Elucidation of Radical Pathways

The nitrile group is a competent participant in radical reactions, often acting as a radical acceptor. rsc.org Radical-initiated functionalization of simple alkyl nitriles has become an area of significant research. acs.org These reactions typically begin with the abstraction of a hydrogen atom from the α-carbon to generate an α-cyano radical intermediate. acs.org This radical is stabilized by delocalization of the unpaired electron into the π-system of the nitrile group (SOMO-π delocalization). acs.org

Once formed, this radical can engage in a variety of transformations, including:

Addition to π-systems: The radical can add to alkenes or arenes to form new C-C bonds. acs.org

Cascade Reactions: In appropriately designed substrates, the initial radical can trigger a sequence of intramolecular reactions, often involving cyclization onto the nitrile itself. acs.orglibretexts.org

For example, a common mechanistic motif involves the addition of a carbon-centered radical to a cyano group, forming a cyclic iminyl radical. This intermediate can then undergo further reactions, such as rearrangement or hydrogen atom abstraction, to yield the final product. libretexts.org Such pathways allow for the rapid construction of complex molecular architectures from simple nitrile precursors.

Insights into Catalytic Cycles

Many modern synthetic transformations involving nitriles rely on transition metal catalysis to proceed efficiently and selectively. umich.edunih.gov These catalytic processes operate via cycles in which the metal catalyst is regenerated after each turnover. A well-studied example is the copper-catalyzed hydrocyanoalkylation of alkenes with alkyl nitriles. acs.org

A generalized catalytic cycle for such a process can be described as follows:

Interactive Table: Proposed Catalytic Cycle for Copper-Catalyzed Alkene Functionalization with Nitriles

| Step | Process | Description |

| 1 | Catalyst Activation | A Cu(II) salt reacts with the alkyl nitrile, often assisted by a base, to form a cyanoalkylcopper(II) species. acs.org |

| 2 | Radical Generation | The cyanoalkylcopper(II) intermediate undergoes homolytic cleavage to generate an α-cyanoalkyl radical and a Cu(I) species. acs.org |

| 3 | C-C Bond Formation | The electrophilic α-cyanoalkyl radical adds to the alkene, forming a new carbon-centered radical intermediate. acs.org |

| 4 | Product Formation | The new radical intermediate undergoes a subsequent step, such as elimination or oxidation, to yield the final functionalized nitrile product and a Cu(I) species. acs.org |

| 5 | Catalyst Regeneration | The Cu(I) species is re-oxidized back to Cu(II) by an external oxidant (e.g., a peroxide), closing the catalytic cycle. acs.org |

This type of catalytic cycle avoids the need for stoichiometric strong bases to generate the reactive radical species, representing a more efficient and milder approach to the functionalization of nitriles. acs.orgnih.gov

Structural Elucidation and Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. This technique probes the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(4-Fluorophenyl)propanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the aromatic protons on the fluorophenyl ring, the methine proton (CH), and the methyl protons (CH₃) will each give rise to distinct signals. The chemical shift (δ) of these signals is influenced by the electron density around the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.40 - 7.30 | Multiplet | - | 2H | Aromatic Protons (ortho to F) |

| 7.20 - 7.10 | Multiplet | - | 2H | Aromatic Protons (meta to F) |

| 4.00 | Quartet | 7.2 | 1H | CH-CN |

| 1.65 | Doublet | 7.2 | 3H | CH₃ |

Note: This is a hypothetical data table based on typical chemical shifts for similar structures. Actual experimental values may vary.

The aromatic region of the spectrum is expected to show complex multiplets due to the coupling between the ortho and meta protons, as well as coupling to the fluorine atom. The methine proton, being adjacent to both the phenyl ring and the electron-withdrawing nitrile group, would appear as a quartet due to coupling with the three protons of the methyl group. Correspondingly, the methyl protons would appear as a doublet, split by the single methine proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of the electronegative fluorine atom will have a notable effect on the chemical shifts of the aromatic carbons through C-F coupling.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 163.0 (d, ¹JCF ≈ 245 Hz) | C-F |

| 135.0 (d, ⁴JCF ≈ 3 Hz) | C-ipso (attached to CH) |

| 129.0 (d, ³JCF ≈ 8 Hz) | C-ortho |

| 121.0 | CN |

| 116.0 (d, ²JCF ≈ 21 Hz) | C-meta |

| 35.0 | CH-CN |

| 20.0 | CH₃ |

Note: This is a hypothetical data table based on typical chemical shifts and coupling constants for similar structures. Actual experimental values may vary.

The nitrile carbon typically appears around 120 ppm. The aromatic carbons will show characteristic splitting patterns due to coupling with the fluorine atom, with the one-bond carbon-fluorine coupling (¹JCF) being the largest. The chemical shift of the carbon directly bonded to fluorine will be significantly downfield.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. researchgate.netsemanticscholar.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. researchgate.netnih.gov This signal will likely be a multiplet due to coupling with the ortho and meta protons of the phenyl ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard like CFCl₃. semanticscholar.org

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. semanticscholar.orgicpms.cz For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH) and the methyl protons (CH₃), confirming their adjacency. It would also show correlations between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). semanticscholar.orgicpms.cz An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, for example, confirming which proton signal corresponds to the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. semanticscholar.orgicpms.cz HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the ipso-carbon of the phenyl ring. For instance, correlations would be expected between the methine proton and the nitrile carbon, as well as the ipso- and ortho-carbons of the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For this compound, key characteristic absorption bands would include:

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2250 | C≡N stretch | Nitrile |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1230 | C-F stretch | Aryl Fluoride (B91410) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2900 | C-H stretch | Aliphatic C-H |

The most diagnostic peak in the IR spectrum of this compound would be the sharp, medium-intensity absorption band around 2250 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1500 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹. The C-F bond stretch of the aryl fluoride typically appears as a strong band in the 1250-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides information about the molecular weight and elemental composition of a compound, and can also be used to deduce structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of identifying unknown compounds, GC-MS with electron ionization (EI) is a standard method that provides reproducible fragmentation patterns, often referred to as a chemical fingerprint. researchgate.net These fragmentation patterns are instrumental in elucidating the structure of the molecule. While specific experimental GC-MS data for this compound is not detailed in the provided search results, it is a primary technique that would be used for its analysis and to identify any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. Commercial suppliers of (R)-2-(4-Fluorophenyl)propanenitrile indicate the availability of LC-MS data for this compound, suggesting its use in routine quality control and characterization. bldpharm.com Furthermore, the use of a fluorophenyl stationary phase in HPLC columns has been shown to be effective for the separation of a wide range of compounds, and these columns are compatible with LC-MS, often utilizing acidic mobile phases to enhance ionization. restek.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not available in the Cambridge Crystallographic Data Centre (CCDC) based on the conducted searches, elsevierpure.comcam.ac.uk structural data for closely related compounds provides valuable insights. For instance, the crystal structure of 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile has been determined by X-ray diffraction. researchgate.net This analysis revealed a monoclinic crystal system and provided precise measurements of the unit cell dimensions. Such studies on analogous compounds are critical for understanding how the introduction of different functional groups influences the solid-state packing and intermolecular forces.

Chromatographic Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. For the enantiomers of this compound, such as (2S)-2-(4-fluorophenyl)propanenitrile, chiral chromatography, a specialized form of HPLC, is employed to separate the different stereoisomers. evitachem.com Commercial vendors of the (R)-enantiomer also indicate the availability of HPLC data to ensure the purity of their product. bldpharm.com

The development of HPLC methods often involves selecting an appropriate stationary phase and mobile phase to achieve optimal separation. For compounds containing a fluorophenyl group, columns with a fluorophenyl stationary phase can offer unique selectivity. restek.com In the analysis of related propanenitrile derivatives, reversed-phase HPLC methods using C18 columns with a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous buffer are common. restek.comcrystallography.netsielc.com The purity of a compound is typically determined by integrating the peak area of the main component and any impurities in the resulting chromatogram. For instance, a purity of over 95% as determined by HPLC is often a standard requirement for research chemicals. lgcstandards.com

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) is a powerful analytical technique frequently employed to assess the purity and determine the enantiomeric excess (e.e.) of volatile chiral compounds. For a molecule like this compound, which possesses a single stereocenter, separating and quantifying its enantiomers is crucial, particularly in pharmaceutical and stereoselective synthesis research. The determination of enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. heraldopenaccess.us

The primary approach for this analysis is chiral GC, which utilizes a chiral stationary phase (CSP) within the capillary column. These CSPs are typically based on derivatized cyclodextrins (such as α-, β-, or γ-cyclodextrins) which create a chiral environment inside the column. chromatographyonline.comgcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. chromatographyonline.compharmaknowledgeforum.com The peak area of each enantiomer in the resulting chromatogram is used to calculate the enantiomeric excess.

A hypothetical set of parameters for developing a chiral GC method for this compound, based on common practices for similar analytes, is presented below.

| Parameter | Illustrative Value/Condition |

| Column | Chiral GC Capillary Column (e.g., derivatized β-cyclodextrin CSP) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Oven Program | Isothermal or gradient (e.g., 100 °C to 180 °C at 2 °C/min) |

| Sample Preparation | Diluted in a suitable organic solvent (e.g., Dichloromethane) |

| This table is for illustrative purposes only, as a specific validated method was not found in the literature search. |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. It operates on the principle of liquid-solid chromatography, where a liquid mobile phase carries the mixture through a solid stationary phase (typically silica (B1680970) gel), and separation occurs based on the differential adsorption of the components to the solid phase. This method is particularly valuable for the purification of intermediates like this compound.

In a documented synthesis, this compound was successfully purified using flash column chromatography. The specific conditions and results from this research are detailed in the table below.

| Parameter | Details |

| Compound | This compound |

| Stationary Phase | Silica Gel |

| Eluent (Mobile Phase) | Pentane (B18724) / Dichloromethane (B109758) (CH₂Cl₂) (6:1 v/v) |

| Outcome | The product was isolated as a colorless oil. |

| Reported Yield | Run 1: 97%Run 2: 93% |

The choice of eluent is critical for successful separation. The process typically begins by identifying a suitable solvent system using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound to ensure good separation on the column. The polarity of the solvent system is carefully controlled; in this case, a largely non-polar mixture of pentane and dichloromethane was effective.

The general procedure involves packing a glass column with silica gel, loading the crude product mixture onto the top of the silica, and then passing the eluent through the column under positive pressure (often using compressed air). This pressure increases the flow rate of the mobile phase, significantly reducing the purification time compared to traditional gravity-fed column chromatography. Fractions are collected as the eluent exits the column and are analyzed (e.g., by TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed by rotary evaporation to yield the purified compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular structures, energies, and properties with high accuracy. For 2-(4-Fluorophenyl)propanenitrile, these calculations can elucidate the preferred three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov It is a powerful tool for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. nih.govresearchgate.net This optimized geometry represents the most stable conformation of the molecule in the gas phase.

The selection of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy and computational cost. umich.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for valence electrons and for describing polarization and diffuse electron density. reddit.comrowansci.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). rowansci.com The choice of basis set is often a compromise between desired accuracy and computational feasibility. umich.edu For a molecule containing fluorine, it is important to use basis sets that can adequately describe the high electronegativity and the polarization of the C-F bond. Therefore, the inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is generally recommended.

The computational methodology involves selecting a theoretical model, such as a specific DFT functional. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. ajchem-a.comreddit.com More modern functionals may also be employed for higher accuracy. The methodology would also specify the environment (e.g., gas phase or a solvent model) and the type of calculation (e.g., geometry optimization, frequency calculation, or electronic property prediction).

Table 1: Common Basis Sets and Their Characteristics

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set, fast but low accuracy. | Initial, low-level calculations. |

| 6-31G* or 6-31G(d) | Double-zeta basis set with polarization functions on heavy atoms. | Standard for geometry optimizations of small to medium-sized organic molecules. |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on all atoms and polarization functions on all atoms. | High-accuracy calculations of energies and electronic properties. |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the molecular orbitals and charge distribution provides a detailed picture of the electron distribution within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net For instance, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated a HOMO-LUMO energy gap that indicated good kinetic stability. ajchem-a.com Another study on 4-cyanopyranoquinoline-2-one reported a HOMO-LUMO energy gap of 3.4 eV. researchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu

NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. wisc.edu These interactions, often referred to as hyperconjugation, are important for understanding the stability of the molecule and the nature of its chemical bonds. For example, in a study of a chlorinated imidazole (B134444) derivative, NBO analysis revealed significant stabilization energy from the interaction of a chlorine lone pair with an antibonding π* orbital of the phenyl ring. acadpubl.eu For this compound, NBO analysis would provide insights into the polarization of the C-F and C-CN bonds and the delocalization of electron density involving the fluorophenyl ring.

The distribution of charge within a molecule is fundamental to understanding its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution. The MEP maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Negative regions of the MEP are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. ajchem-a.com In this compound, the electronegative fluorine and nitrogen atoms are expected to create regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms, particularly those on the carbon adjacent to the nitrile group, would likely exhibit a positive electrostatic potential. Studies on similar molecules, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown that the nitrogen atoms of the heterocyclic ring are the primary sites for electrophilic attack. ajchem-a.com

In addition to MEP, atomic charges can be calculated using various population analysis schemes, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO theory. These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution.

Prediction of Reactivity and Selectivity

Computational approaches are invaluable for predicting how and where a molecule is likely to react. This is achieved by calculating various electronic properties that govern its chemical behavior.

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. In the context of reactivity, quantum chemical descriptors derived from the electronic structure are particularly insightful. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For a molecule similar in structure, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these properties. ajchem-a.com The HOMO was found to be localized over the phenyl ring, while the LUMO was distributed over the oxadiazole ring and the fluorophenyl group. ajchem-a.com Such analysis for this compound would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For instance, in the study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring were the most negative regions, indicating them as likely sites for electrophilic attack. ajchem-a.com A similar analysis on this compound would likely identify the nitrogen atom of the nitrile group as a region of high negative potential.

Table 1: Illustrative Global Reactivity Descriptors for a Related Compound (Data based on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) ajchem-a.com

| Descriptor | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 4.94 |

| Chemical Potential (μ) | -4.42 |

| Hardness (η) | 2.47 |

| Electrophilicity Index (ω) | 3.96 |

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms. Reactants and products correspond to energy minima on this surface, while transition states are saddle points that represent the energy barrier that must be overcome for the reaction to proceed.

Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between reactants and products and to locate the transition state structure. researchgate.net By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics. For reactions involving this compound, such as its hydrolysis or reduction, computational modeling could elucidate the step-by-step mechanism and identify the rate-determining step. Although specific studies on this molecule are not prevalent, the methodology is well-established for similar compounds.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental spectra for validation of both the computational method and the experimental structure determination.

DFT calculations can be used to predict vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). For example, in a study on N-[(4-flourophenyl)sulfanyl]phthalimide, the theoretical vibrational frequencies calculated using DFT showed very good agreement with the experimental FT-IR spectrum. nih.govresearchgate.net Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. jmaterenvironsci.com

In the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated vibrational wavenumbers were found to be in excellent agreement with the experimental FT-IR spectrum after scaling. ajchem-a.com For instance, the characteristic C-F stretching vibration was predicted and observed, confirming the presence of this functional group.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Structurally Similar Moiety (Illustrative data based on C-F stretching vibrations in related fluorophenyl compounds)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| C-F Stretch | 1253.89 | 1296.4 |

Conformational Analysis and Molecular Dynamics Simulations

Many molecules, including this compound, can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. Computational methods can systematically explore the potential energy surface to find these low-energy conformations.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. For instance, a recent study on 2-nitroimidazole-based radiopharmaceuticals performed detailed conformational analyses to understand how the preferred shapes of the molecules change when moving from the gas phase to an aqueous solution. nih.gov Such simulations for this compound could reveal its preferred three-dimensional structure and how it might interact with other molecules.

Applications of 2 4 Fluorophenyl Propanenitrile in Advanced Chemical Synthesis and Materials Science

Role as a Versatile C-3 Synthon in Organic Synthesis

In the realm of retrosynthetic analysis, a "synthon" refers to an idealized fragment, usually an ion, that assists a chemist in planning a synthesis. The actual chemical used to generate this fragment is known as the synthetic equivalent. 2-(4-Fluorophenyl)propanenitrile can be effectively utilized as a C-3 synthon, representing a three-carbon chain with distinct reactive points.

The three key positions of this synthon are:

C-1 (Nitrile Carbon): The carbon of the nitrile group is electrophilic and can undergo nucleophilic addition or be hydrolyzed to a carboxylic acid.

C-2 (Alpha-Carbon): The carbon adjacent to the nitrile group is a methylene (B1212753) group with acidic protons, making it a potential nucleophilic site upon deprotonation.

C-3 (Aromatic Carbon): The 4-fluorophenyl group provides a stable aromatic core that can influence the reactivity of the rest of the molecule and can be a site for further functionalization if needed, although it is generally stable.

This trifunctional nature allows for a variety of bond-forming strategies, making this compound a flexible starting material for building more complex molecular architectures.

Precursor for the Synthesis of Complex Organic Scaffolds

The reactivity of this compound makes it an excellent starting point for synthesizing a range of important organic structures.

Synthesis of Alpha-Aminonitrile Derivatives

Alpha-aminonitriles are crucial intermediates in the synthesis of α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles. researchgate.net While the classic Strecker synthesis combines an aldehyde, ammonia, and cyanide, alternative methods can utilize existing nitriles. ossila.com this compound can be converted to its corresponding α-aminonitrile derivative through a process involving the reduction of the nitrile to a transient metal-imine intermediate, which is then trapped by a cyanide source. sigmaaldrich.com

A plausible synthetic pathway is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | This compound | 1. Metal reducing agent (e.g., DIBAL-H) 2. Cyanide source (e.g., TMSCN) | 2-Amino-2-(4-fluorophenyl)propanenitrile |

This transformation introduces a new amino group at the alpha-position, creating a chiral center and providing a direct route to valuable building blocks for pharmaceuticals.

Construction of Thiazolidin-4-one Architectures

Thiazolidin-4-ones are a class of heterocyclic compounds that are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. sigmaaldrich.com Their synthesis often involves a one-pot, three-component cyclocondensation of an aldehyde, an amine, and a mercaptocarboxylic acid like thioglycolic acid. beilstein-journals.org

To utilize this compound for this purpose, the nitrile group must first be converted into an aldehyde. This can be achieved through reduction, for instance, using Diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup. The resulting 2-(4-fluorophenyl)propanal (B68073) can then be used directly in the cyclocondensation reaction.